3,5-Dibromo-2-chloro-6-methylpyridine
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Overview
Description
3,5-Dibromo-2-chloro-6-methylpyridine is a halogenated pyridine derivative with the molecular formula C₆H₄Br₂ClN and a molecular weight of 285.36 g/mol . This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a pyridine ring, making it a valuable intermediate in various chemical syntheses.
Mechanism of Action
Mode of Action
The exact mode of action of 3,5-Dibromo-2-chloro-6-methylpyridine is currently unknown due to the lack of specific studies on this compound . Pyridine derivatives are known to interact with their targets in a variety of ways, often acting as inhibitors or activators. The specific interactions of this compound would depend on its primary targets, which are yet to be identified.
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is bbb permeant . It is also suggested to be a CYP1A2 inhibitor . These properties could impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . For instance, it is recommended to use this compound only in well-ventilated areas or outdoors . This suggests that the compound may have volatile properties and could potentially be affected by environmental conditions such as temperature and humidity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-chloro-6-methylpyridine typically involves the halogenation of 2-chloro-6-methylpyridine. The process includes the following steps:
Bromination: 2-chloro-6-methylpyridine is treated with bromine in the presence of a catalyst such as iron or aluminum bromide.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dibromo-2-chloro-6-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are used in the presence of solvents like tetrahydrofuran (THF) or toluene.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Biaryl compounds are the major products formed through Suzuki-Miyaura coupling.
Scientific Research Applications
3,5-Dibromo-2-chloro-6-methylpyridine has several applications in scientific research:
Comparison with Similar Compounds
3,6-Dibromo-2-methylpyridine: Similar in structure but lacks the chlorine atom.
2-Chloro-6-methylpyridine: Lacks the bromine atoms and has different reactivity.
Uniqueness: 3,5-Dibromo-2-chloro-6-methylpyridine is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and properties. This makes it a versatile intermediate for various chemical transformations and applications .
Properties
IUPAC Name |
3,5-dibromo-2-chloro-6-methylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2ClN/c1-3-4(7)2-5(8)6(9)10-3/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYZAQZJMQIXSLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1Br)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br2ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70650314 |
Source
|
Record name | 3,5-Dibromo-2-chloro-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000018-58-5 |
Source
|
Record name | 3,5-Dibromo-2-chloro-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70650314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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